Iron(II) perchlorate hydrate

Catalog No.
S6624311
CAS No.
335159-18-7
M.F
Cl2FeH2O9
M. Wt
272.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II) perchlorate hydrate

CAS Number

335159-18-7

Product Name

Iron(II) perchlorate hydrate

IUPAC Name

iron(2+);diperchlorate;hydrate

Molecular Formula

Cl2FeH2O9

Molecular Weight

272.76 g/mol

InChI

InChI=1S/2ClHO4.Fe.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2

InChI Key

BJDJGQJHHCBZJZ-UHFFFAOYSA-L

SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]

The exact mass of the compound Iron(II) perchlorate x hydrate (x~6), Reagent Grade is 271.842523 g/mol and the complexity rating of the compound is 95.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iron(II) perchlorate hydrate (CAS 335159-18-7) is a highly soluble, weakly coordinating iron(II) salt utilized primarily when the incorporation of the anion into the primary coordination sphere must be avoided. Unlike common iron halides or sulfates, the non-coordinating perchlorate anion ensures that the Fe(II) center remains fully accessible for ligand binding or catalytic substrate interaction [1]. This property makes it an indispensable precursor for the synthesis of homoleptic octahedral complexes, spin-crossover (SCO) materials, metal-organic frameworks (MOFs), and highly active homogeneous catalysts. Furthermore, its exceptional solubility in both water and polar organic solvents (such as acetonitrile and ethanol) enables its use in high-concentration electrolytes and low-temperature electrochemical systems where standard iron salts precipitate [2].

Attempting to substitute iron(II) perchlorate hydrate with more common, lower-cost alternatives like iron(II) chloride (FeCl2) or iron(II) sulfate (FeSO4) frequently results in synthesis failure or altered material properties. Chloride and sulfate are strongly coordinating anions that actively compete with target ligands, often leading to the formation of chloride-bridged insoluble polymers or heteroleptic complexes rather than the desired homoleptic structures [1]. In catalytic applications, these coordinating anions block active sites, significantly reducing turnover numbers. Additionally, in aqueous electrochemical applications such as redox flow batteries, iron(II) sulfate faces a strict solubility limit of approximately 20 wt% and freezes at -20 °C, whereas iron(II) perchlorate can remain in solution at concentrations up to 50 wt%, making generic salts unusable for high-density or extreme-cold applications [2].

Aqueous Solubility and Low-Temperature Electrolyte Stability

In the development of high-energy-density aqueous redox flow batteries, electrolyte solubility directly dictates energy capacity and thermal operating limits. Freezing point depression studies demonstrate that iron(II) perchlorate solutions can be stably prepared at concentrations up to 50 wt%, significantly outperforming iron(II) sulfate (limited to 20 wt%) and iron(II) chloride (limited to 40 wt%) [1]. At 20 wt%, iron(II) sulfate completely freezes at -20 °C, whereas the highly concentrated perchlorate solutions remain liquid and electrochemically active at much lower temperatures, providing a substantially wider thermal operating window [1].

Evidence DimensionMaximum stable aqueous concentration and freezing point depression
Target Compound DataFe(ClO4)2 achieves 50 wt% solubility without precipitation
Comparator Or BaselineFeSO4 is limited to 20 wt% (freezes at -20 °C); FeCl2 is limited to 40 wt%
Quantified Difference2.5x higher mass concentration limit compared to sulfate, with superior sub-zero stability
ConditionsAqueous electrolyte formulation and freezing point depression testing

Procurement of the perchlorate salt is mandatory for formulating high-capacity redox flow batteries intended for extreme cold environments or aerospace applications.

Prevention of Anion-Bridged Polymerization in Coordination Synthesis

The synthesis of functional octahedral iron(II) complexes, such as spin-crossover (SCO) materials, requires the complete occupation of the metal's coordination sphere by the target ligand. When utilizing iron(II) chloride, the strong coordinating nature of the chloride ion frequently results in the formation of [Fe(L)Cl2(H2O)2] or insoluble chloride-bridged polymeric networks [1]. In contrast, the weakly coordinating perchlorate anion in iron(II) perchlorate hydrate allows for the unhindered formation of pure homoleptic complexes (e.g., [Fe(L)6](ClO4)2), ensuring the strict structural fidelity required for abrupt and reproducible thermal spin transitions [2].

Evidence DimensionCoordination sphere fidelity and product solubility
Target Compound DataFe(ClO4)2 yields discrete, soluble homoleptic octahedral complexes
Comparator Or BaselineFeCl2 yields heteroleptic complexes or insoluble chloride-bridged polymers
Quantified DifferenceComplete elimination of anion-induced polymerization
ConditionsSynthesis of N-donor ligand complexes under inert conditions

Selecting the perchlorate precursor prevents batch failures and insoluble byproducts when synthesizing advanced magnetic or MOF materials.

Elimination of Silver Salt Abstraction Steps in Homogeneous Catalysis

In homogeneous iron-catalyzed reactions (such as epoxidations or Friedel-Crafts alkylations), vacant coordination sites are required for substrate binding. When iron(II) chloride is used as a precursor, researchers must add two equivalents of expensive silver salts (e.g., AgSbF6 or AgBF4) to abstract the chloride ions and generate the active cationic iron center [1]. Procuring iron(II) perchlorate hydrate bypasses this requirement entirely, as the perchlorate anions readily dissociate in polar solvents, immediately providing the highly active, weakly coordinated Fe(II) catalyst without the need for secondary abstraction reagents [2].

Evidence DimensionStoichiometric reagent requirements for catalyst activation
Target Compound DataFe(ClO4)2 requires 0 equivalents of silver abstraction salts
Comparator Or BaselineFeCl2 requires 2 equivalents of AgSbF6 or AgBF4 per mole of iron
Quantified Difference100% reduction in expensive silver salt usage for catalyst activation
ConditionsIn situ generation of active homogeneous iron(II) catalysts in organic solvents

Bypassing silver-mediated halide abstraction significantly reduces raw material costs, simplifies the synthetic workflow, and eliminates silver waste.

High-Energy-Density Aqueous Redox Flow Batteries

Directly leveraging its 50 wt% solubility limit and superior freezing point depression, iron(II) perchlorate hydrate is the optimal electrolyte precursor for redox flow batteries designed for sub-zero temperatures and high-capacity energy storage, where standard iron sulfates precipitate [1].

Synthesis of Spin-Crossover (SCO) Sensors and Memory Materials

Because it avoids the chloride-bridged polymerization seen with generic iron halides, this compound is the standard precursor for synthesizing homoleptic iron(II) spin-crossover complexes, ensuring the precise octahedral geometry required for reproducible magnetic switching [2].

Streamlined Homogeneous Lewis Acid Catalysis

In organic synthesis, particularly for oxidation and Friedel-Crafts reactions, iron(II) perchlorate hydrate serves as a highly active, ready-to-use Lewis acid. It eliminates the need to procure and handle expensive silver salts for halide abstraction, streamlining catalyst preparation workflows [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

271.842523 g/mol

Monoisotopic Mass

271.842523 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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